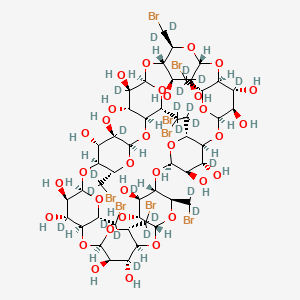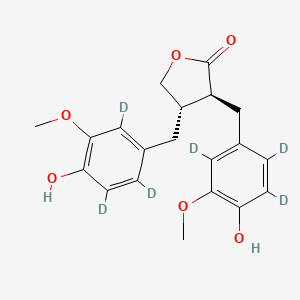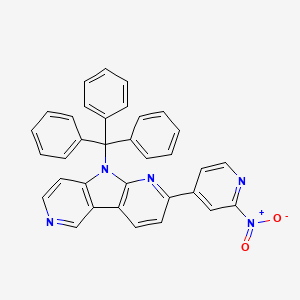
Tau tracer 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tau tracer 1 is a compound used in positron emission tomography (PET) imaging to detect tau protein aggregates in the brain. Tau proteins are associated with neurodegenerative diseases such as Alzheimer’s disease and other tauopathies. The ability to visualize tau pathology in vivo has revolutionized the clinical evaluation of these conditions, allowing for better diagnosis, monitoring, and treatment evaluation .
Preparation Methods
The synthesis of Tau tracer 1 involves optimizing imidazo[1,2-a]pyridine derivatives. One of the synthetic routes includes the preparation of N-(4-[18F]fluoro-5-methylpyridin-2-yl)-7-aminoimidazo[1,2-a]pyridine. This process involves the use of fluorine-18, a radioactive isotope, which is incorporated into the compound through nucleophilic substitution reactions . The industrial production of this compound typically involves automated radiosynthesis procedures to ensure high radiochemical yield and purity .
Chemical Reactions Analysis
Tau tracer 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the compound’s structure and properties.
Substitution: Nucleophilic substitution reactions are commonly used in the synthesis of this compound, where fluorine-18 is introduced into the molecule
Common reagents used in these reactions include fluorine-18, pyridine derivatives, and various catalysts. The major products formed from these reactions are fluorinated imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Tau tracer 1 has numerous scientific research applications, including:
Chemistry: Used in the study of tau protein aggregation and its chemical properties.
Biology: Helps in understanding the biological mechanisms of tauopathies and the role of tau proteins in neurodegeneration.
Medicine: Essential for the diagnosis and monitoring of Alzheimer’s disease and other tauopathies through PET imaging
Industry: Used in the development and testing of new therapeutic agents targeting tau proteins
Mechanism of Action
Tau tracer 1 works by crossing the blood-brain barrier and binding to aggregated tau proteins in the brain. This binding allows for the visualization of tau pathology using PET imaging. The molecular targets of this compound are hyperphosphorylated tau proteins, which are a hallmark of Alzheimer’s disease and other tauopathies . The compound’s mechanism of action involves high selectivity and affinity for tau aggregates, enabling accurate detection and quantification of tau pathology .
Comparison with Similar Compounds
Tau tracer 1 is compared with other tau PET tracers such as:
MK-6240: A second-generation tau tracer with high selectivity for paired helical filaments of tau.
PM-PBB3: Another tau tracer used for imaging tau pathology in various tauopathies.
This compound is unique due to its high selectivity and affinity for tau aggregates, making it a promising candidate for accurate and reliable PET imaging of tau pathology .
Properties
Molecular Formula |
C34H23N5O2 |
|---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
11-(2-nitropyridin-4-yl)-8-trityl-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C34H23N5O2/c40-39(41)32-22-24(18-21-36-32)30-17-16-28-29-23-35-20-19-31(29)38(33(28)37-30)34(25-10-4-1-5-11-25,26-12-6-2-7-13-26)27-14-8-3-9-15-27/h1-23H |
InChI Key |
AURLAHXEHOEQMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=NC=C5)C6=C4N=C(C=C6)C7=CC(=NC=C7)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


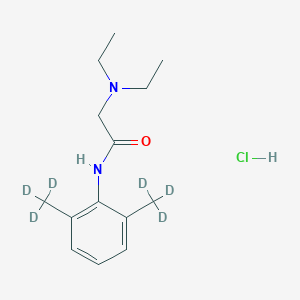
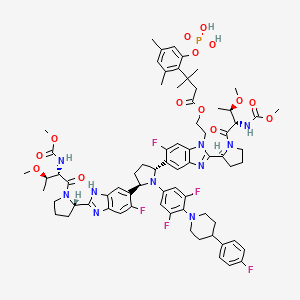

![Disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate](/img/structure/B12415985.png)

![3-[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12415993.png)
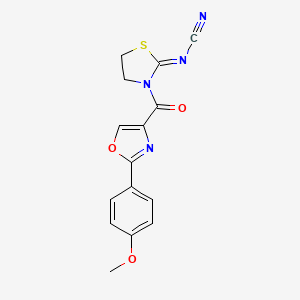
![(12aS)-2-methoxy-N,7,7,9,12a-pentamethyl-5,6,6a,12-tetrahydronaphtho[1,2-g]quinazoline-3-carboxamide](/img/structure/B12416001.png)
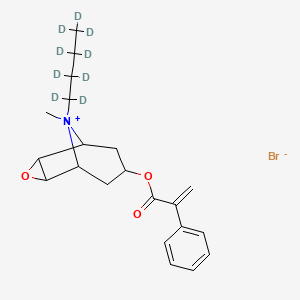
![(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12416015.png)

